3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide
Description
3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide is a benzimidazolium salt characterized by a benzyl group at the 3-position, a methyl group at the 1-position, and an iodide counterion. This class of compounds is widely studied for their applications in ionic liquids, catalysis, and materials science due to their tunable electronic properties and stability. The benzimidazolium core provides a rigid aromatic system, while substituents like benzyl and methyl enhance solubility and modulate reactivity.
Structure
3D Structure of Parent
Properties
CAS No. |
56463-13-9 |
|---|---|
Molecular Formula |
C15H15IN2 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
1-benzyl-3-methylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C15H15N2.HI/c1-16-12-17(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)16;/h2-10,12H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
RXYLSJZTLQUIDW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(C2=CC=CC=C21)CC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Biological Activity
3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its mechanisms of action and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves the formation of benzimidazolium salts through a multi-step process. The compound can be characterized using various spectroscopic techniques including:
- Infrared Spectroscopy (IR) : Characteristic peaks observed at (C-N), (C=N), and (C-H) indicate successful synthesis.
- Nuclear Magnetic Resonance (NMR) : The NMR spectrum shows distinct chemical shifts that confirm the molecular structure, indicating the presence of aromatic protons and alkyl groups.
Antiviral Properties
Research indicates that benzimidazolium compounds exhibit antiviral properties. For instance, related compounds such as 1-benzyl-3-cetyl-2-methylimidazolium iodide (NH125) have demonstrated significant inhibition of viral entry in host cells. NH125 acts primarily on host cell mechanisms rather than directly inhibiting viral particles, suggesting a potential mechanism for this compound as well .
Enzyme Inhibition
A study focused on the α-glucosidase inhibitory potential of benzimidazolium salts revealed that certain derivatives exhibited strong inhibition with IC50 values significantly lower than standard drugs like acarbose. For example, one derivative had an IC50 value of , indicating potent enzyme inhibition capabilities . This suggests that this compound may also possess similar inhibitory effects.
The biological activity of this compound can be attributed to several mechanisms:
Lysosomotropic Properties : Some benzimidazolium compounds have been shown to possess lysosomotropic features, which allow them to accumulate in lysosomes and affect cellular processes such as membrane fusion and virus entry .
Inhibition of Eukaryotic Elongation Factor 2 Kinase (eEF2K) : Compounds with structural similarities to this compound have been identified as eEF2K inhibitors, which play a crucial role in regulating protein synthesis and cellular stress responses .
Case Studies
Several studies highlight the biological activities of related compounds:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., pentamethylbenzyl in ) enhance steric hindrance, favoring catalytic selectivity, while electron-donating groups (e.g., methoxy in ) improve thermal stability.
- Counterion Impact : Iodide salts (e.g., ) generally exhibit higher ionic conductivity than bromides, making them preferable for electrochemical applications.
- Synthesis : Most derivatives are synthesized via alkylation or quaternization reactions. For example, SSBI uses silane-substituted benzimidazole and 1,6-diiodohexane, enabling gelation for solid-state electrolytes.
Ionic Liquids and Electrochemistry
- 1,3-Dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide : Exhibits an ionic conductivity of 1.5 × 10⁻³ S/cm at 25°C, ideal for dye-sensitized solar cells (DSSCs) .
- SSBI : Forms a 3D hydrogen-bonded network, achieving a quasi-solid-state electrolyte with 85% efficiency retention in DSSCs after 500 hours .
Materials Science
- Iridium complexes with benzimidazolium ligands : Used in OLEDs, achieving external quantum efficiencies (EQE) up to 18% .
- Benzimidazolium-based fluorescent probes : Detect Fe³⁺ in aqueous media with a detection limit of 0.1 μM .
Physicochemical Properties
Table 2: Key Properties of Selected Compounds
Notes:
Q & A
Q. What is the standard synthetic route for 3-Benzyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide, and what critical parameters influence its yield?
The synthesis typically involves two steps: (1) alkylation of 1H-benzo[d]imidazole with benzyl bromide and (2) quaternization with iodomethane. Key parameters include:
- Alkylation : Use of NaH as a base in THF at 60°C for 24 hours to ensure complete substitution .
- Quaternization : Excess iodomethane (3 equivalents) at room temperature for 12–24 hours to drive methylation of the imidazole nitrogen .
- Purification : Column chromatography (EtOAc:hexanes) or recrystallization to isolate the product. Yield optimization (up to 93.5%) depends on stoichiometric control and inert reaction conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Diagnostic peaks include the imidazolium proton (δ ~11.03 ppm) and benzyl CH2 (δ ~4.56 ppm). Aromatic protons appear as multiplets (δ 7.66–7.76 ppm) .
- 13C NMR : The quaternary imidazolium carbon resonates at δ ~143–146 ppm, while the benzyl carbon appears at δ ~43 ppm .
- HRMS : Confirm molecular ion ([M⁺]) and isotopic pattern matching iodine .
- IR : Stretching frequencies for C–N (1488–1374 cm⁻¹) and aromatic C–H (3263–2909 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Benzimidazolium salts are explored as:
- N-Heterocyclic carbene (NHC) precursors for organocatalysis (e.g., benzoin condensation) .
- Antimicrobial agents : Structural analogs exhibit activity against bacterial and fungal strains via membrane disruption .
- Anticancer agents : Derivatives interfere with DNA topoisomerases or kinase signaling pathways .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound?
- DFT calculations (B3LYP/6-31G*) model charge distribution, confirming the imidazolium cation’s stability and π-stacking propensity with aromatic systems .
- Frontier molecular orbital analysis predicts reactivity sites, such as the electrophilic C2 position for nucleophilic attack .
- Molecular docking evaluates interactions with biological targets (e.g., ATP-binding pockets in kinases) .
Q. What experimental strategies address contradictions in reported melting points or spectral data for benzimidazolium salts?
- Variable-temperature NMR : Assess dynamic processes (e.g., rotational barriers of the benzyl group) that may obscure spectral resolution .
- X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding and π-stacking in crystal lattices) .
- Comparative synthesis : Replicate literature methods using identical reagents (e.g., anhydrous THF, NaH purity) to isolate procedural variables .
Q. How can regioselectivity challenges during alkylation or quaternization be mitigated?
- Steric effects : Bulky substituents (e.g., benzyl vs. hexadecyl) favor N1-methylation over N3 due to reduced steric hindrance .
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) enhance reaction homogeneity in biphasic systems .
- In-situ monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction termination .
Q. What mechanistic insights explain byproduct formation during quaternization?
- Over-alkylation : Excess iodomethane may lead to diquaternized species, detectable via HRMS (m/z ~2× molecular ion) .
- Hydrolysis : Moisture-sensitive intermediates (e.g., imidazolium salts) can hydrolyze to benzimidazolones, identified by IR (C=O stretch at ~1683 cm⁻¹) .
- Oxidation : Trace oxygen generates N-oxides, characterized by ¹H NMR upfield shifts (δ ~3.8 ppm for N–O–CH3) .
Methodological Recommendations
- Synthetic reproducibility : Strict adherence to anhydrous conditions (flame-dried glassware, Ar atmosphere) minimizes hydrolysis .
- Analytical cross-validation : Combine NMR, HRMS, and single-crystal XRD for unambiguous structural confirmation .
- Computational validation : Benchmark DFT results against experimental data (e.g., NMR chemical shifts) to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
